molecular formula C8H7ClFNS B1465385 2-(2-Chloro-6-fluorophenyl)ethanethioamide CAS No. 1226180-05-7

2-(2-Chloro-6-fluorophenyl)ethanethioamide

Cat. No. B1465385
CAS RN: 1226180-05-7
M. Wt: 203.66 g/mol
InChI Key: MQGQGNYWIVIDEP-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)ethanethioamide is a chemical compound with the molecular formula C8H7ClFNS and a molecular weight of 203.66 . It is used for research purposes .

Scientific Research Applications

Chemical Synthesis and Methodology Development

  • The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored for their applications in manufacturing materials like flurbiprofen. This involves cross-coupling reactions and diazotization, indicating a methodology that could be applicable to the synthesis and application of "2-(2-Chloro-6-fluorophenyl)ethanethioamide" in similar chemical contexts (Qiu et al., 2009).

Environmental Chemistry and Toxicology

  • Research into the environmental occurrence, fate, and toxicity of fluorinated alternatives to traditional organohalides provides insights into the potential environmental impact and remediation strategies for compounds like "2-(2-Chloro-6-fluorophenyl)ethanethioamide". This includes studies on the distribution, toxicology, and remediation of emerging persistent organic pollutants (POPs) in various media (Wang et al., 2019).

Molecular Imaging and Diagnosis

  • The development and application of fluorophores for in vivo cancer diagnosis indicate a potential area where "2-(2-Chloro-6-fluorophenyl)ethanethioamide" could be explored, given its fluorinated structure. The toxicity and safety of these compounds for molecular imaging purposes have been reviewed, highlighting the need for thorough investigation before clinical application (Alford et al., 2009).

Advanced Materials and Liquid Crystals

  • The peculiar properties of fluorinated liquid crystals and their commercial applications are extensively discussed, including the influence of fluoro substituents on liquid crystalline materials. This suggests potential applications of "2-(2-Chloro-6-fluorophenyl)ethanethioamide" in the field of advanced materials and displays if its structure is amenable to forming liquid crystalline phases (Hird, 2007).

Coordination Chemistry

  • The coordination chemistry of acrylamide with transition metals is reviewed, offering insights into how "2-(2-Chloro-6-fluorophenyl)ethanethioamide" might interact with metals. Such interactions could be relevant in catalysis, sensor development, or materials science, depending on the specific properties and reactivity of the compound (Girma et al., 2005).

Safety and Hazards

The safety data sheet for 2-(2-Chloro-6-fluorophenyl)ethanethioamide indicates that it is toxic if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGQGNYWIVIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)ethanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-6-fluorophenyl)ethanethioamide
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Reactant of Route 6
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